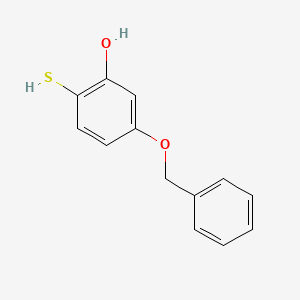

5-(Benzyloxy)-2-sulfanylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

170282-24-3 |

|---|---|

Molecular Formula |

C13H12O2S |

Molecular Weight |

232.30 g/mol |

IUPAC Name |

5-phenylmethoxy-2-sulfanylphenol |

InChI |

InChI=1S/C13H12O2S/c14-12-8-11(6-7-13(12)16)15-9-10-4-2-1-3-5-10/h1-8,14,16H,9H2 |

InChI Key |

CYRFLLHOXPLCOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)S)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Benzyloxy 2 Sulfanylphenol

Direct Synthesis Routes for 5-(Benzyloxy)-2-sulfanylphenol

Direct synthesis of this compound remains a specialized area of research. However, pioneering strategies in organic synthesis offer plausible pathways to this compound, focusing on the efficient and selective introduction of the key functional groups.

Pioneering Synthetic Strategies and Their Advancements

The construction of the this compound structure can be approached by considering the retrosynthetic disconnection at the C-S and C-O bonds. One conceptual strategy involves the regioselective functionalization of a dihydroxybenzene precursor. For instance, beginning with a suitably protected resorcinol derivative, one hydroxyl group can be benzylated, followed by the introduction of a sulfanyl (B85325) group at the ortho position.

A notable method for the conversion of phenols to thiophenols is the Newman-Kwart rearrangement. This thermal rearrangement of an O-aryl dialkylthiocarbamate to the corresponding S-aryl isomer, followed by hydrolysis, provides a viable route to thiophenols from their phenolic precursors chem-station.comorgsyn.org. In a hypothetical application to the synthesis of this compound, 5-(benzyloxy)phenol would first be converted to its O-aryl dimethylthiocarbamate. Subsequent heating would induce the rearrangement, and basic hydrolysis would then yield the desired thiophenol orgsyn.org.

Another approach involves the direct thiolation of a phenol (B47542). While direct C-H thiolation of phenols is challenging, advancements in catalysis may offer future possibilities. Current methods often rely on the conversion of the phenol to a more reactive intermediate.

Optimization of Reaction Conditions and Yield Enhancement

In the context of the Newman-Kwart rearrangement, optimization would involve a careful study of the rearrangement temperature and reaction time to maximize the conversion to the S-aryl thiocarbamate while minimizing potential side reactions or decomposition. The subsequent hydrolysis step would also require optimization of base concentration, temperature, and reaction time to ensure complete cleavage of the thiocarbamate and isolation of the target thiophenol.

For syntheses involving the introduction of a sulfanyl group via nucleophilic aromatic substitution on a halogenated precursor, the choice of solvent, temperature, and sulfur nucleophile is critical. The use of polar aprotic solvents such as DMF or DMSO can facilitate these reactions.

The following table outlines typical conditions for the synthesis of thiophenols from phenols via the Newman-Kwart rearrangement, which could be adapted for the synthesis of this compound.

| Step | Reagents and Conditions | Typical Yield | Reference |

| Thiocarbamoylation | Phenol, Dimethylthiocarbamoyl chloride, Base (e.g., NaH), Solvent (e.g., DMF) | High | orgsyn.org |

| Newman-Kwart Rearrangement | O-Aryl dimethylthiocarbamate, Heat (typically 200-300 °C), Inert atmosphere | Good to Excellent | chem-station.comorgsyn.org |

| Hydrolysis | S-Aryl dimethylthiocarbamate, Base (e.g., KOH or NaOH), Solvent (e.g., ethylene glycol), Heat | High | orgsyn.org |

Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While specific catalytic syntheses for this compound are not prominent in the literature, related transformations suggest potential catalytic strategies.

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for the formation of C-S bonds. For instance, a suitably functionalized benzyloxyphenol derivative, such as an aryl halide or triflate, could potentially undergo a palladium- or copper-catalyzed coupling reaction with a sulfur source to introduce the sulfanyl group. Copper-catalyzed methods have been reported for the synthesis of aryl thiols from aryl iodides using sulfur powder, followed by reduction organic-chemistry.org.

The development of catalysts for the direct C-H thiolation of phenols would represent a significant advancement, offering a more atom-economical route. Research in this area is ongoing and could provide more direct access to compounds like this compound in the future.

Precursor Chemistry and Derivatization Strategies

The synthesis of this compound is intrinsically linked to the chemistry of its precursors and the strategic derivatization of related sulfanylphenols.

Exploration of Precursors in the Synthesis of this compound

Dihydroxybenzenes: Resorcinol (1,3-dihydroxybenzene) is a logical starting point. Selective protection of one hydroxyl group, followed by benzylation of the other, and subsequent introduction of the sulfanyl group at the ortho position to the remaining hydroxyl group would be a viable, albeit multi-step, approach.

Halogenated Phenols: A halogenated precursor, such as 2-bromo-5-(benzyloxy)phenol or 2-chloro-5-(benzyloxy)phenol, could serve as an electrophile for nucleophilic substitution with a sulfur-containing nucleophile like sodium sulfide (B99878) or thiourea followed by hydrolysis.

Aminophenols: An aminophenol precursor could be utilized through the Leuckart thiophenol synthesis. This involves the diazotization of an amino group, followed by reaction with a xanthate or other sulfur-containing species to introduce the sulfanyl group. For example, 2-amino-5-(benzyloxy)phenol could be converted to the corresponding diazonium salt and subsequently to the target thiophenol.

The following table summarizes potential precursor strategies.

| Precursor Type | Key Transformation | Advantages | Potential Challenges |

| Dihydroxybenzene | Selective protection, benzylation, and thiolation | Readily available starting material | Multiple steps, regioselectivity control |

| Halogenated Benzyloxyphenol | Nucleophilic aromatic substitution | Direct introduction of sulfur | Synthesis of the halogenated precursor |

| Amino-Benzyloxyphenol | Diazotization and reaction with sulfur nucleophile | Established methodology (Leuckart reaction) | Handling of diazonium salts |

Synthesis and Reactivity of Sulfanylphenol Derivatives

The synthesis and reactivity of sulfanylphenol derivatives are well-established areas of organic chemistry. The sulfanyl group can be introduced into a phenolic ring through various methods, including the reduction of sulfonic acids or their derivatives. For example, phenols can be sulfonated, and the resulting sulfonic acid group can be reduced to a thiol. brainkart.comwikipedia.org

Once formed, the sulfanyl group in this compound would be expected to exhibit typical reactivity. It can be readily oxidized to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids. The thiol proton is acidic and can be deprotonated to form a thiolate, which is a potent nucleophile. This nucleophilicity allows for a variety of S-alkylation and S-acylation reactions, enabling the synthesis of a wide range of derivatives.

The phenolic hydroxyl group also offers a site for further functionalization, such as etherification or esterification, provided that the sulfanyl group is appropriately protected if necessary. The interplay between the reactivity of the sulfanyl and hydroxyl groups is a key consideration in the further derivatization of this compound.

Strategies for Derivatization of this compound and Related Analogues

Information regarding specific strategies for the derivatization of this compound is not available in the reviewed literature. General derivatization reactions for thiophenols, such as alkylation to form thioethers or oxidation to disulfides and sulfonic acids, are common. However, their specific application to this compound, including reaction conditions and yields, has not been reported.

Regioselective Functionalization Approaches in Benzyloxy-Sulfanylphenol Systems

While there are established methods for the regioselective functionalization of phenols and thiophenols, such as ortho-lithiation directed by the hydroxyl or sulfhydryl group, or electrophilic aromatic substitution influenced by the directing effects of the existing substituents, specific studies on the regioselective functionalization of the this compound scaffold are not documented. The interplay between the activating hydroxyl group and the deactivating, yet ortho-, para-directing benzyloxy and sulfanyl groups would present a complex challenge in achieving high regioselectivity, but no experimental data on this is currently available.

Mechanistic Investigations of Synthetic Pathways

Elucidation of Reaction Mechanisms in Key Synthetic Steps

There are no specific studies elucidating the reaction mechanisms for the synthesis of this compound. For the general synthesis of thiophenols from phenols via the Newman-Kwart rearrangement, the mechanism is understood to involve a thermal, intramolecular, concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate. However, a detailed mechanistic study, including kinetic data or computational analysis, for the 4-(benzyloxy)phenyl system has not been found.

Role of Intermediates in the Formation of this compound

In the context of the Newman-Kwart rearrangement, the key intermediates in the synthesis of a thiophenol from a phenol are the O-aryl thiocarbamate and the S-aryl thiocarbamate. For the synthesis of this compound from a corresponding benzyloxyphenol, these intermediates would be O-(benzyloxy-substituted phenyl) thiocarbamate and S-(benzyloxy-substituted phenyl) thiocarbamate. However, the isolation, characterization, or specific role of these intermediates in the synthesis of the target compound has not been documented.

Stereochemical Considerations in the Synthesis of Related Phenols and Thiophenols

The synthesis of this compound, as described by general methods, does not inherently involve the creation of chiral centers. Therefore, stereochemical considerations are not a primary aspect of its synthesis. In the broader context of substituted phenols and thiophenols, stereoselectivity can be a crucial factor, particularly when chiral substituents are present or when the molecule is used as a chiral ligand or auxiliary. However, no such studies involving this compound have been reported.

Despite a comprehensive search for scholarly articles and reputable scientific sources, no specific experimental data for the spectroscopic and advanced analytical characterization of this compound could be located. Detailed search queries for ¹H NMR, ¹³C NMR, Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS) data for this particular compound did not yield any relevant results.

The search did identify general information regarding the application of these analytical techniques for the characterization of substituted phenols and related compounds. However, without specific data for this compound, it is not possible to generate the detailed, informative, and scientifically accurate content required to fulfill the user's request for an article with the specified outline, including data tables and detailed research findings.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” with the provided structure cannot be completed at this time due to the lack of available scientific data in the public domain.

Spectroscopic and Advanced Analytical Characterization of 5 Benzyloxy 2 Sulfanylphenol

Other Spectroscopic Techniques for Comprehensive Structural Confirmation

Beyond nuclear magnetic resonance (NMR) spectroscopy, a suite of other spectroscopic and analytical techniques is essential for the unambiguous structural confirmation and purity assessment of 5-(Benzyloxy)-2-sulfanylphenol. These methods provide complementary information about the molecule's functional groups, electronic properties, and chromatographic behavior.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its phenolic, thiophenolic, ether, and aromatic moieties.

The most distinct peak is expected to be a broad O-H stretching vibration for the phenolic hydroxyl group, typically appearing in the region of 3550–3200 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. Another key diagnostic peak, though often weak, is the S-H stretch from the sulfanyl (B85325) group, which is anticipated in the 2600–2550 cm⁻¹ region.

The presence of the aromatic rings will give rise to several absorptions. C-H stretching vibrations for the sp² hybridized carbons of the aromatic rings are expected just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). Aromatic C=C in-ring stretching vibrations will produce characteristic, often sharp, peaks in the 1600–1400 cm⁻¹ range. The C-O stretching vibrations from the phenolic hydroxyl group and the benzyl (B1604629) ether linkage are predicted to appear in the 1260–1000 cm⁻¹ region. Specifically, the aryl C-O stretch from the phenol (B47542) is expected around 1230-1140 cm⁻¹, while the alkyl-aryl ether C-O stretch will also fall within this fingerprint region.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Phenolic O-H | 3550 - 3200 | Strong, Broad | Stretch |

| Aromatic C-H | 3100 - 3000 | Medium | Stretch |

| Aliphatic C-H (CH₂) | 2950 - 2850 | Medium | Stretch |

| Thiol S-H | 2600 - 2550 | Weak | Stretch |

| Aromatic C=C | 1600 - 1400 | Medium to Strong, Sharp | In-ring Stretch |

| Aryl C-O | 1260 - 1180 | Strong | Stretch |

| Alkyl-Aryl Ether C-O | 1150 - 1000 | Strong | Stretch |

| Aromatic C-H Bending | 900 - 675 | Strong | Out-of-plane Bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. Phenols and their derivatives typically exhibit two primary absorption bands in the UV region. For phenol itself, these bands appear around 210 nm and 275 nm.

For this compound, the presence of the benzyloxy and sulfanyl substituents on the phenol ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the extension of the conjugated π-system by the lone pair electrons on the oxygen and sulfur atoms. The exact position of the absorption maxima (λmax) will be solvent-dependent. In a neutral, non-polar solvent, λmax values are predicted to be slightly higher than those for phenol.

Furthermore, the UV-Vis spectrum of phenols is highly sensitive to pH. In a basic solution, the phenolic proton is removed to form a phenolate (B1203915) ion. This increases the electron-donating ability of the oxygen, leading to greater conjugation, which results in a significant bathochromic shift and an increase in molar absorptivity (hyperchromic effect). This pH-dependent shift can be a useful diagnostic tool for confirming the presence of a phenolic moiety.

| Solvent Condition | Predicted λmax (nm) | Electronic Transition | Notes |

|---|---|---|---|

| Neutral (e.g., Ethanol) | ~280 - 290 | π → π | Primary band, shifted from phenol's ~275 nm band. |

| Neutral (e.g., Ethanol) | ~220 - 230 | π → π | Secondary band. |

| Basic (e.g., Ethanolic NaOH) | ~295 - 310 | π → π* | Bathochromic and hyperchromic shift due to phenolate ion formation. |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. High-performance liquid chromatography and gas chromatography are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile or thermally sensitive compounds like this compound. Given the compound's aromatic nature and moderate polarity, reversed-phase HPLC (RP-HPLC) would be the method of choice.

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), would be used. The mobile phase would consist of a mixture of a polar solvent, like water (often acidified with formic or acetic acid to ensure the phenol and thiol groups are protonated), and a more non-polar organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation of the target compound from any impurities. Detection is typically achieved using a UV-Vis diode-array detector (DAD), set to monitor at one of the compound's absorption maxima (e.g., ~280 nm).

| Parameter | Predicted Condition |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | Octadecylsilane (C18), 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 30% B to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode-Array Detector (DAD) at ~280 nm |

| Expected Retention | Medium to high retention time due to aromatic rings and benzyloxy group. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The suitability of GC for this compound depends on its volatility and thermal stability. With a predicted boiling point that is likely high, direct GC analysis may be challenging. The compound could be prone to degradation in the hot injector port or on the column, and its polarity (due to the -OH and -SH groups) can lead to poor peak shape (tailing) on standard non-polar columns.

To overcome these issues, derivatization is often necessary for the GC analysis of phenols and thiols. The hydroxyl and sulfanyl groups can be converted to less polar and more volatile ethers or esters (e.g., by silylation with a reagent like BSTFA) prior to injection. This process reduces the compound's polarity and improves its chromatographic behavior.

If analyzed, a moderately polar capillary column would be appropriate. For detection, a standard Flame Ionization Detector (FID) could be used. However, for enhanced selectivity and sensitivity, a mass spectrometer (MS) or a Sulfur Chemiluminescence Detector (SCD) would be highly advantageous, with the latter being specific for sulfur-containing compounds.

| Parameter | Predicted Condition |

|---|---|

| Derivatization | Silylation (e.g., with BSTFA) to convert -OH and -SH to -OTMS and -STMS |

| Stationary Phase (Column) | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |

| Injector Temperature | ~280 °C |

| Oven Program | Initial temp ~150 °C, ramp to 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Detection | Mass Spectrometry (MS) or Sulfur Chemiluminescence Detector (SCD) |

Theoretical and Computational Investigations of 5 Benzyloxy 2 Sulfanylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. atlantis-press.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311G(d,p), are utilized to optimize the molecular geometry to its most stable conformation. atlantis-press.comnih.gov These calculations provide insights into structural parameters like bond lengths and angles. nih.gov For a molecule like 5-(Benzyloxy)-2-sulfanylphenol, DFT would be instrumental in determining the stable spatial arrangement of the benzyloxy and sulfanyl (B85325) groups relative to the phenol (B47542) ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating it is a "soft" molecule. nih.govnih.gov In aromatic compounds, the HOMO is often distributed over the electron-rich ring system, while the LUMO is also located across the molecule, indicating regions susceptible to receiving electrons. nih.gov

Table 1: Frontier Molecular Orbitals and Reactivity

| Orbital | Role | Implication of Energy Gap |

|---|---|---|

| HOMO | Electron Donor | A smaller gap indicates higher reactivity and polarizability. nih.govnih.gov |

| LUMO | Electron Acceptor | A larger gap suggests greater kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent different electrostatic potential values. Regions with a negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. mdpi.com Neutral potential regions are generally colored green. mdpi.com For this compound, the MEP map would likely show negative potential around the electronegative oxygen and sulfur atoms, identifying them as nucleophilic centers. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as an electrophilic site. nih.gov

Table 2: Predicted Reactive Sites from Electrostatic Potential Analysis

| Molecular Region | Predicted Electrostatic Potential | Type of Reactive Site |

|---|---|---|

| Oxygen atoms (hydroxyl, ether) | Negative (Red) | Nucleophilic / Prone to Electrophilic Attack |

| Sulfur atom (sulfanyl) | Negative (Red) | Nucleophilic / Prone to Electrophilic Attack |

| Hydroxyl Hydrogen atom | Positive (Blue) | Electrophilic / Prone to Nucleophilic Attack |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. For this compound, MD simulations could be employed to explore its stable conformations in different solvents, analyze the dynamics of intramolecular hydrogen bonds, and investigate how it interacts with other molecules through intermolecular forces like hydrogen bonding and van der Waals forces.

Prediction of Reactivity and Stability through Computational Modeling

Computational modeling extends beyond static electronic structure to predict dynamic properties related to chemical reactions and stability.

Proton affinity (PA) is a fundamental measure of a molecule's gas-phase basicity. nih.gov It is defined as the negative of the enthalpy change for the protonation reaction. Computationally, PA can be determined with high accuracy using methods like DFT. researchgate.net Studies on phenol derivatives have shown that protonation often occurs on the aromatic ring, typically at the carbon atom para to the hydroxyl group, due to the stabilizing effect of the oxygen atom. nih.gov The presence of multiple functional groups, as in this compound, provides several potential protonation sites, including the oxygen and sulfur atoms and the aromatic rings. Computational studies are essential to identify the most basic site and to quantify the proton affinity. For comparison, the experimentally determined proton affinity of phenol is approximately 820 kJ mol⁻¹. nih.gov Intramolecular hydrogen bonding can also significantly influence a molecule's basicity. nih.gov

Identification of Electrophilic and Nucleophilic Centers

The identification of electrophilic and nucleophilic centers in a molecule is crucial for predicting its chemical reactivity. Computational methods such as Molecular Electrostatic Potential (MEP) analysis and Mulliken population analysis are instrumental in this regard.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.

In a hypothetical MEP analysis of this compound, the following characteristics would be expected:

Negative Regions (Nucleophilic Centers): Regions of negative potential, typically colored red or yellow in MEP maps, are electron-rich and thus prone to attack by electrophiles. For this compound, these would likely be concentrated around the oxygen atom of the hydroxyl group, the oxygen atom of the benzyloxy group, and the sulfur atom of the sulfanyl group due to the presence of lone pairs of electrons. The aromatic rings also contain electron-rich π systems that can act as nucleophilic centers.

Positive Regions (Electrophilic Centers): Regions of positive potential, often depicted in blue, are electron-deficient and are targets for nucleophiles. In this molecule, the hydrogen atom of the hydroxyl group and the hydrogen atom of the sulfanyl group would be expected to show positive electrostatic potential, making them susceptible to attack by nucleophiles.

Neutral Regions: Green-colored areas in an MEP map indicate regions of neutral potential.

Studies on similar molecules, such as p-nitrophenol, p-aminophenol, and p-methylphenol, have successfully used MEP analysis to identify their electrophilic and nucleophilic sites, confirming the utility of this method. imist.ma

Mulliken Population Analysis

Mulliken population analysis is a computational method used to calculate the partial atomic charges on the individual atoms within a molecule. uni-muenchen.dewikipedia.org This analysis provides a quantitative measure of the electron distribution and can help in identifying electrophilic and nucleophilic centers. Atoms with more negative charges are considered nucleophilic, while those with more positive charges are electrophilic.

While specific Mulliken charge values for this compound are not available, a theoretical calculation would provide a table of atomic charges. It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. uni-muenchen.dewikipedia.org

Illustrative Mulliken Atomic Charges for this compound

| Atom | Hypothetical Mulliken Charge (a.u.) | Predicted Reactivity |

| O (hydroxyl) | -0.65 | Nucleophilic |

| S (sulfanyl) | -0.20 | Nucleophilic |

| H (hydroxyl) | +0.45 | Electrophilic |

| C (aromatic ring) | Variable (-0.1 to +0.1) | Context-dependent |

Thermodynamic and Kinetic Stability Assessments

The stability of a molecule can be evaluated from both thermodynamic and kinetic perspectives using computational methods. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide significant insights.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the kinetic stability of a molecule. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. mdpi.com For sulfur-containing aromatic compounds, the HOMO-LUMO gap is a key descriptor of their reactivity. researchgate.net

Thermodynamic stability, on the other hand, is related to the total energy of the molecule and can be assessed by calculating thermodynamic parameters such as enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°). mdpi.com A lower total energy generally corresponds to higher thermodynamic stability.

Illustrative Quantum Chemical Parameters for this compound

| Parameter | Hypothetical Value | Implication |

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | High kinetic stability |

| Enthalpy (ΔH°) | - | Thermodynamic stability |

| Gibbs Free Energy (ΔG°) | - | Spontaneity of reactions |

| Entropy (ΔS°) | - | Molecular disorder |

Biological and Biochemical Research Applications of 5 Benzyloxy 2 Sulfanylphenol Analogues

Investigation of Anti-Angiogenic Potential in Phenolic Compounds

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as cancer. nih.gov Phenolic compounds, a broad class of natural and synthetic molecules, have been extensively studied for their ability to modulate this process. nih.govpolyphenols-site.com

Mechanistic Studies of Angiogenesis Modulation by Phenolic Structures

The anti-angiogenic effects of phenolic compounds are attributed to their interaction with various molecular targets and signaling pathways. nih.gov A primary mechanism involves the inhibition of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. nih.gov Many phenolic compounds have been shown to suppress VEGF expression and signaling, thereby hindering the proliferation and migration of endothelial cells. nih.govnih.gov

Furthermore, phenolic structures can modulate the activity of other crucial factors in the angiogenic cascade. For instance, they can inhibit the activation of hypoxia-inducible factor-1α (HIF-1α) and nuclear factor-kappa B (NF-κB), both of which are transcription factors that regulate the expression of pro-angiogenic genes. nih.gov Additionally, the inhibition of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are responsible for degrading the extracellular matrix to allow for new vessel growth, is another important aspect of their anti-angiogenic activity. nih.gov

Some phenolic compounds, like (−)-epigallocatechin-3-O-gallate (EGCG), have demonstrated multifaceted anti-angiogenic effects by inhibiting HIF-1α, NF-κB, and VEGF expression, as well as MMP-2 and MMP-9 activity. nih.gov Similarly, 4-amino-2-sulfanylphenol derivatives have been reported to exhibit anti-angiogenic activity by inhibiting protein kinase B/Akt and ABL tyrosine kinase. nih.gov

Structure-Activity Relationship (SAR) Studies in Related Anti-Angiogenic Agents

The anti-angiogenic potency of phenolic compounds is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their biological activity, guiding the design of more effective analogues. nih.gov

For many flavonoids, a class of polyphenols, the number and position of hydroxyl groups on the aromatic rings are critical for their antioxidant and, consequently, their anti-angiogenic activities. mdpi.commdpi.com For instance, the presence of a C2-C3 double bond in conjunction with a 4-carbonyl group in the C ring of flavonoids is often associated with enhanced antioxidant and anti-inflammatory properties, which can contribute to their anti-angiogenic effects. mdpi.com

In the case of coumarin derivatives, another class of phenolic compounds, modifications to different parts of the molecule have been shown to impact their anti-angiogenic potential. For example, in a series of 4-senecioyloxymethyl-6,7-dimethoxycoumarin analogues, it was found that the 6,7-dimethoxy moiety was important for bioactivity. researchgate.net Replacing the lactone functionality with an amide decreased activity, while substituting the senecioyl chain with certain cinnamoyl groups significantly enhanced the inhibitory activity in a human umbilical vein endothelial cell (HUVEC) tube formation assay. researchgate.net These findings highlight the importance of systematic structural modifications in optimizing the anti-angiogenic properties of phenolic compounds. semanticscholar.org

Evaluation of Enzyme Inhibitory Activities in Related Benzothiazole-Phenol Systems

Benzothiazole-phenol systems, which share structural similarities with 5-(Benzyloxy)-2-sulfanylphenol, have emerged as a promising class of enzyme inhibitors. Their activity against various enzymes, particularly monoamine oxidase-B (MAO-B), has been a subject of extensive research. nih.govmdpi.comresearchgate.net

Monoamine Oxidase-B (MAO-B) Inhibition in Analogous Structures

Monoamine oxidase-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a key therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.gov Several studies have reported the potent and selective MAO-B inhibitory activity of benzothiazole derivatives. mdpi.comresearchgate.net

A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed and synthesized, with some compounds exhibiting significant MAO-B inhibitory activity. nih.govnih.gov For instance, compound 3h from this series was identified as a highly potent MAO-B inhibitor with an IC₅₀ value of 0.062 µM. nih.gov Similarly, other studies on benzothiazole-hydrazone derivatives and 2-methylbenzothiazole derivatives have also identified compounds with potent and selective MAO-B inhibition, with some IC₅₀ values in the nanomolar range. mdpi.comresearchgate.net

The inhibitory potential of these compounds is often evaluated against both MAO-A and MAO-B isoforms to determine their selectivity. High selectivity for MAO-B is desirable to minimize side effects associated with MAO-A inhibition. nih.gov

| Compound | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|

| Compound 3h (2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative) | 0.062 | >1612 | nih.gov |

| Compound 3e (benzothiazole-hydrazone derivative) | 0.060 | >1666 | mdpi.com |

| Compound 4f (benzothiazole derivative) | 0.0403 | - | anadolu.edu.trrsc.org |

| Compound 4d (2-methylbenzothiazole derivative) | 0.0046 | >217 | researchgate.net |

Kinetic and Reversibility Studies of Enzyme Inhibition

Understanding the kinetics and reversibility of enzyme inhibition is crucial for drug development. mdpi.com Kinetic studies on benzothiazole-phenol MAO-B inhibitors have revealed different modes of action, including competitive, non-competitive, and mixed-type inhibition. nih.govnih.gov

For example, kinetic analysis of compound 3h (a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative) indicated a competitive and reversible mode of MAO-B inhibition. nih.gov This means the inhibitor binds to the same active site as the substrate and that the enzyme's activity can be restored upon removal of the inhibitor. mdpi.com In contrast, some thiosemicarbazone derivatives have been shown to be non-competitive inhibitors of MAO-B. mdpi.com

Reversibility is a key characteristic of many phenolic MAO inhibitors, which is often considered a favorable trait as it can reduce the risk of long-lasting side effects. nih.gov Dialysis methods are commonly used to determine the reversibility of enzyme inhibition. nih.govmdpi.com

Antioxidant Capacities and Reactive Oxygen Species (ROS) Modulation

Phenolic compounds are well-known for their antioxidant properties, which are closely linked to their ability to modulate reactive oxygen species (ROS). nih.govresearchgate.net ROS are highly reactive molecules that can cause oxidative damage to cells and contribute to various diseases. mdpi.com

The antioxidant activity of phenolic compounds stems from their ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.netmdpi.com The presence of hydroxyl groups on the aromatic ring is a key structural feature for this activity. mdpi.com The antioxidant capacity of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.commdpi.com

The introduction of sulfur-containing functional groups, such as in sulfanylphenol derivatives, can further enhance the antioxidant properties of phenolic compounds. nih.gov For example, 5-S-lipoylhydroxytyrosol has been shown to be a more potent antioxidant than its parent compound, hydroxytyrosol. nih.gov This suggests that the sulfanyl (B85325) group in compounds like this compound could contribute significantly to their antioxidant capacity.

Metal Chelating Properties in Biological Contexts

Analogues of this compound, which contain both phenolic and sulfanyl (thiol) functional groups, are investigated for their metal-chelating properties in biological systems. The ability of a molecule to bind to metal ions is significant, as metals like iron and copper are involved in redox reactions that can produce damaging reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions. mdpi.com By chelating these metal ions, such compounds can prevent them from participating in these harmful reactions.

The metal-chelating activity of phenolic compounds is influenced by the number and arrangement of hydroxyl groups. researchgate.net For instance, polyphenols can act as chelators for transition metals, and in doing so, they limit the formation of ROS and subsequent oxidative damage. researchgate.net The deprotonated phenolic group presents a "hard" ligand with high charge density, which favors interaction with metal ions. nih.gov Metal chelation by polyphenols is feasible at a physiological pH of 7.4. nih.gov

Similarly, thiol-containing compounds are also known for their metal-chelating capabilities. For example, D-penicillamine is a thiol-containing agent used for copper chelation. nih.gov The presence of both a phenolic hydroxyl group and a sulfanyl group in analogues of this compound suggests a potential for effective metal chelation, which is a key area of research in mitigating oxidative stress-related conditions.

Neuroprotective and Anti-Neuroinflammatory Research Directions for Related Compounds

Research into compounds structurally related to this compound has shown promising avenues for neuroprotection and the modulation of neuroinflammatory processes. Neuroinflammation, often mediated by microglial cells, is implicated in the pathogenesis of various neurodegenerative disorders.

Neuroprotective Effects:

Derivatives containing a benzyloxy group have been explored for their neuroprotective potential. For instance, isatin-based benzyloxybenzene derivatives have been investigated as monoamine oxidase (MAO) inhibitors with neuroprotective effects. nih.gov The benzyloxy group can enhance the molecular hydrophobicity of a compound, which may be crucial for its interaction with biological targets like MAO-B. nih.gov Some studies have explored the neuroprotective effects of O-benzyl derivatives in attenuating the increase of acetylcholine induced by certain toxins. researchgate.net Furthermore, research on benzimidazole arylhydrazones with methoxy and hydroxy substitutions has indicated potential neuroprotective activity against oxidative stress. mdpi.com

Anti-Neuroinflammatory Properties:

The anti-inflammatory activity of phenolic and sulfur-containing compounds is another significant area of investigation. Polyphenols are known to regulate immunity by interfering with immune cell function and the production of pro-inflammatory cytokines. researchgate.net They can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net

Specifically, sulfur-containing phenolic compounds have demonstrated anti-inflammatory activity. nih.gov Their mechanism of action is thought to be mediated by their influence on redox-sensitive transcription factors. nih.gov Research on plant-derived compounds like sulforaphane has shown that they can reduce the chronic inflammatory immune response of dendritic cells and modulate the phenotype of microglial cells in an inflammatory environment. nih.gov

The following table summarizes the neuroprotective and anti-inflammatory research findings for compounds with structural similarities to this compound.

| Compound Class | Research Focus | Key Findings |

| Isatin-based benzyloxybenzene derivatives | Neuroprotection, MAO-B inhibition | Benzyloxy group enhances hydrophobicity, contributing to MAO-B selectivity. nih.gov |

| O-benzyl derivatives of pralidoxime | Neuroprotection | Attenuates toxin-induced increase in acetylcholine. researchgate.net |

| Benzimidazole arylhydrazones | Neuroprotection | Vanillin derivative showed potent, concentration-dependent protective effects against oxidative stress. mdpi.com |

| Sulfur-containing phenolic compounds | Anti-inflammatory | Activity is mediated by effects on redox-sensitive transcription factors. nih.gov |

| Sulforaphane | Anti-inflammatory | Modulates dendritic cell and microglial phenotype in inflammatory conditions. nih.gov |

Mechanistic Studies of Cellular Interactions (In Vitro Models)

Induction of Apoptosis Pathways in Cancer Cell Lines by Related Compounds

Analogues of this compound are of interest in cancer research for their potential to induce apoptosis, a form of programmed cell death, in malignant cells. The induction of apoptosis is a key mechanism for many anticancer therapies.

Research has shown that various structurally related compounds can trigger apoptotic pathways in different cancer cell lines. For example, a naphthoquinone analog, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN), has been found to induce apoptosis in human promyeloid leukemic HL-60 cells. researchgate.net The mechanism of DDN-induced apoptosis involves the upregulation of the pro-apoptotic protein Bax, cleavage of Bid, and downregulation of the anti-apoptotic protein Bcl-xL. researchgate.net

In another study, organic gem-dihydroperoxides were shown to induce apoptosis in leukemia K562 cells through the intrinsic mitochondrial pathway, which was followed by the extrinsic pathway. mdpi.com This process was associated with the activation of JNK/MAPK, a stress-activated protein kinase. mdpi.com Interestingly, this apoptosis was triggered by a significant reduction in intracellular reactive oxygen species (ROS). mdpi.com

Furthermore, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been investigated as apoptosis-inducing agents in breast cancer. nih.gov One of the hit compounds from this series was found to induce apoptosis in MCF-7 cells, leading to a significant reduction in cell viability. nih.gov

The table below presents a summary of research findings on apoptosis induction by related compounds.

| Compound/Compound Class | Cell Line(s) | Apoptotic Mechanism Highlights |

| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) | HL-60 (human promyeloid leukemia) | Upregulation of Bax, cleavage of Bid, downregulation of Bcl-xL. researchgate.net |

| Organic gem-dihydroperoxides (e.g., 12AC3O) | K562 (leukemia) | Intrinsic mitochondrial pathway followed by the extrinsic pathway; activation of JNK/MAPK; triggered by ROS depletion. mdpi.com |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | MCF-7 (breast cancer) | Significant reduction in cell viability through apoptosis induction. nih.gov |

Investigation of DNA Synthesis Inhibition and DNA Destruction Mechanisms

The ability of certain compounds to interfere with DNA synthesis and integrity is a cornerstone of many cancer therapies. Phenolic compounds, which are structurally related to this compound, have been investigated for their effects on DNA synthesis.

Some phenolic antioxidants have been shown to specifically inhibit DNA synthesis in a dose-dependent manner with minimal impact on protein synthesis. nih.gov For instance, (+)-catechin, m-aminophenol, p-aminophenol, and p-cresol have demonstrated a highly specific inhibition of DNA synthesis. nih.gov However, this is not a universal property of all phenolic antioxidants, as compounds like caffeic acid did not show specific inhibition of DNA synthesis. nih.gov The mechanism by which phenolic compounds inhibit DNA polymerase can involve binding to the active site of the enzyme, leading to decreased activity or deactivation. researchgate.nettintaemas.id They may also degrade or denature the DNA polymerase enzyme. researchgate.nettintaemas.id

In addition to inhibiting DNA synthesis, some compounds can cause DNA damage. While not directly related to this compound, the study of how various agents interact with DNA provides a framework for understanding potential mechanisms. For example, some anticancer drugs work by damaging DNA, which can lead to the activation of apoptotic pathways.

Cellular Cytotoxicity Assessments in Research Models

The cytotoxic effects of analogues of this compound and related compounds are evaluated in various research models, primarily in cancer cell lines, to determine their potential as therapeutic agents.

Sulfonamide derivatives, which contain a sulfur functional group, have been shown to exhibit cytotoxic effects against human cancer cells. nih.gov In one study, these compounds were most effective against breast cancer cell lines (MDA-MB-468 and MCF-7). nih.gov The structure-activity relationship (SAR) analysis revealed that the nature of the substituent groups on the sulfonamide nucleus significantly influences the cytotoxic activity. nih.gov

Poly(phenolic)-sulfonates have also demonstrated very good cytotoxicity against the growth of several tumor cell lines, including L1210, Tmolt-3, and HeLa-S3. researchgate.net

The following table summarizes the cytotoxic effects of related compounds on different cancer cell lines.

| Compound Class | Cell Line(s) | Cytotoxicity Findings |

| Sulfonamide derivatives | MDA-MB-468 (breast cancer), MCF-7 (breast cancer), HeLa (cervical cancer) | Most cytotoxic against breast cancer cell lines, with IC50 values ≤ 30 μM for MDA-MB-468 and ≤ 100 μM for MCF-7. nih.gov |

| Poly(phenolic)-sulfonates | L1210 (lymphoid leukemia), Tmolt-3, HeLa-S3 | Demonstrated very good cytotoxicity against the tested tumor cell lines. researchgate.net |

| Isatin-based benzyloxybenzene derivatives | SH-SY5Y (neuroblastoma) | Increased cell viability in a dose-dependent manner in rotenone-treated cells, indicating a neuroprotective rather than cytotoxic effect in this model. nih.gov |

Advanced Research Applications and Future Directions for 5 Benzyloxy 2 Sulfanylphenol

Role as Synthetic Intermediates in Complex Molecule Synthesis

The utility of 5-(Benzyloxy)-2-sulfanylphenol as a synthetic intermediate is primarily derived from its capacity to participate in reactions that form complex molecular scaffolds. It is particularly valued in the construction of heterocyclic systems and pharmacologically relevant molecules.

A significant application of this compound is in the synthesis of precursors for high-value pharmaceuticals. Notably, patent literature describes a preparation method for the antifungal drug Caspofungin that utilizes a thiol-substituted aromatic ring compound as a key intermediate. google.comgoogle.com Caspofungin is a lipopeptide antifungal agent used to treat invasive fungal infections by inhibiting the synthesis of β(1,3)-D-glucan, an essential component of the fungal cell wall. nih.gov

In the patented synthesis, a compound with a strong leaving group, described as a sulfanyl-substituted aromatic ring, is reacted to form a crucial intermediate. google.comgoogle.com The patent specifies that this aromatic ring can be substituted with groups including benzyloxy. google.comgoogle.com this compound fits this description, serving as a key reactant in a one-step process to generate an advanced intermediate on the path to Caspofungin. google.com

Table 1: Role in Caspofungin Synthesis

| Reactant Class | Specific Example | Role in Synthesis | Resulting Product Class |

|---|

Beyond specific pharmaceutical precursors, this compound is a valuable precursor for a variety of advanced organic transformations, especially in the synthesis of sulfur-containing heterocycles. Heterocyclic compounds are a cornerstone of medicinal chemistry and are found in a vast number of drugs and biologically active molecules.

The chemical structure of this compound is well-suited for intramolecular cyclization reactions to form fused ring systems. Its parent compound, 2-sulfanylphenol, is used in various methods to synthesize phenoxathiins, an important class of sulfur-containing heterocycles. rsc.org These methods often involve a base-mediated coupling and cyclization of 2-sulfanylphenol with 1,2-dihaloarenes or a two-step approach involving an initial thioarylation of the phenol (B47542) followed by a copper-mediated cyclization. rsc.orgrsc.org Given this reactivity, this compound is an ideal substrate for creating specifically substituted phenoxathiin (B166618) derivatives, where the benzyloxy group would be incorporated into the final heterocyclic structure, influencing its properties.

Exploration in Materials Science Applications

The derivatives of this compound, particularly the heterocyclic structures it can form, have relevance in the field of materials science.

While direct integration of this compound into polymerizable compositions is not extensively documented, the heterocyclic derivatives synthesized from it have known applications in polymer science. Phenoxathiin, which can be synthesized from 2-sulfanylphenol derivatives, is utilized in the production of high-performance polymers such as polyamides and polyimides. The stable, rigid structure of the phenoxathiin core can impart desirable thermal and mechanical properties to these materials. Therefore, this compound serves as an important precursor to monomers that can be used in advanced polymer synthesis.

Phenoxathiins are recognized as a significant class of sulfur-containing heterocycles that are core components in numerous materials and pharmaceutically active agents. rsc.org The synthesis of these heterocycles from readily available phenols is a key area of research. A robust, two-step synthesis of phenoxathiins from phenols has been developed that uses iron and copper-mediated reactions. rsc.org This process involves an initial ortho-thioarylation of the phenol, followed by a C–O bond-forming cyclization. rsc.org

This methodology is applicable to a range of substituted phenols, making this compound a suitable starting material for producing a benzyloxy-substituted phenoxathiin. The presence of the benzyloxy group can be used to tailor the electronic and physical properties of the resulting phenoxathiin for specific applications in materials science.

Table 2: Synthesis of Substituted Phenoxathiins

| Starting Material | Key Transformation | Intermediate | Final Heterocycle |

|---|---|---|---|

| Substituted Phenol (e.g., a derivative of this compound) | ortho-Thioarylation | Thioarylated Phenol | Substituted Phenoxathiin |

Emerging Research Avenues and Potential Discoveries

The established reactivity of this compound as a precursor to complex molecules opens several avenues for future research. A primary direction is the synthesis and biological evaluation of novel phenoxathiin derivatives bearing the benzyloxy moiety. Given that the phenoxathiin core is present in various biologically active agents, new derivatives could be screened for a range of pharmacological activities, including anticancer, anti-inflammatory, or antimicrobial properties.

In materials science, future work could focus on synthesizing novel, functional monomers from this compound. These benzyloxy-substituted phenoxathiin monomers could be polymerized to create new high-performance materials with tailored optical, thermal, or electronic properties. The benzyloxy group itself could be further functionalized or cleaved to allow for post-polymerization modification, adding another layer of versatility to the resulting materials. The development of more efficient, sustainable, and regioselective methods for the synthesis of these heterocycles from phenol precursors also remains an active area of investigation.

Interdisciplinary Research Collaborations and Translational Research Perspectives

The unique structural characteristics of this compound, which combine a phenolic ring, a benzyloxy group, and a sulfanyl (B85325) (thiol) group, position it as a molecule of significant interest for a variety of interdisciplinary research collaborations. The translation of fundamental chemical and biological findings into practical applications necessitates a synergistic approach, integrating expertise from diverse scientific fields.

The journey from the laboratory synthesis of this compound to its potential real-world applications is a prime example of where translational research comes to the fore. This process involves bridging the gap between basic scientific discoveries and their practical uses. For a compound like this, the translational pathway could involve medicinal chemistry, pharmacology, and clinical sciences. The initial discovery of its biological activities would necessitate further preclinical studies. Should these prove promising, collaborations with clinical researchers would be essential to design and conduct human trials.

Potential Areas for Interdisciplinary Collaboration:

Medicinal Chemistry and Pharmacology: The initial synthesis and characterization of this compound fall within the domain of organic and medicinal chemistry. Collaborative efforts with pharmacologists would be crucial to evaluate its biological activities. Phenolic compounds are known for their antioxidant and anti-inflammatory properties, while organosulfur compounds have demonstrated a wide array of therapeutic effects, including anticancer and cardioprotective activities. researchgate.netnih.govmdpi.comnih.gov Pharmacological screening of this compound and its derivatives could therefore uncover potential therapeutic applications.

Computational Chemistry and Molecular Biology: To understand the mechanisms of action at a molecular level, collaborations with computational chemists and molecular biologists would be invaluable. Molecular modeling studies could predict the binding of this compound to specific biological targets, such as enzymes or receptors. gsconlinepress.com Molecular biologists could then validate these predictions through in vitro and in vivo experiments, elucidating the signaling pathways involved.

Materials Science and Nanotechnology: The presence of a thiol group in this compound opens up possibilities for its application in materials science. Thiols are known to form strong bonds with gold and other metal surfaces, making them useful for the development of self-assembled monolayers and functionalized nanoparticles. researchgate.net Collaborations with materials scientists could explore the use of this compound in the creation of novel biosensors, drug delivery systems, or biocompatible coatings for medical devices.

Agricultural Science: Phenolic and organosulfur compounds have also found applications in agriculture as pesticides and herbicides. nih.gov Interdisciplinary research with agricultural scientists could investigate the potential of this compound or its derivatives as new agrochemicals, focusing on their efficacy and environmental impact.

Translational Research Perspectives:

The successful translation of research on this compound into tangible outcomes depends on a multi-stage process that requires careful planning and collaboration.

Hypothetical Translational Pathway for a Therapeutic Application:

| Stage | Key Activities | Collaborating Disciplines |

| Discovery and Preclinical | Synthesis and optimization of derivatives, in vitro and in vivo screening for biological activity, mechanism of action studies, preliminary toxicology and pharmacokinetic profiling. | Medicinal Chemistry, Pharmacology, Computational Chemistry, Molecular Biology. |

| Early Clinical Development | Phase I clinical trials to assess safety and dosage in healthy volunteers. | Clinical Pharmacology, Toxicology. |

| Late Clinical Development | Phase II and III clinical trials to evaluate efficacy and safety in patient populations. | Clinical Medicine, Biostatistics. |

| Regulatory Approval & Post-Market | Submission of data to regulatory agencies, post-market surveillance. | Regulatory Affairs, Epidemiology. |

The benzyloxy group, a known pharmacophore, has been incorporated into various drug candidates, particularly in the field of neurodegenerative diseases. nih.gov This suggests a potential translational pathway for this compound in this area, should preclinical studies indicate relevant bioactivity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(Benzyloxy)-2-sulfanylphenol to enhance yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, benzyloxy-protected intermediates (e.g., benzyl ethers) often require catalytic hydrogenation or acidolysis for deprotection . Temperature control (e.g., 0–5°C for thiourea coupling) can minimize side reactions like disulfide formation. Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for purification. Yield improvements may involve using anhydrous solvents (e.g., DMF) and inert atmospheres to suppress oxidation of the sulfanyl (-SH) group .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the benzyloxy group (δ 4.9–5.1 ppm for OCHPh) and sulfanyl proton (broad singlet at δ 1.5–2.5 ppm). Aromatic protons typically appear at δ 6.5–7.5 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS detects impurities and verifies molecular weight (e.g., [M+H] at m/z 262.3) .

- FT-IR : Key peaks include O-H stretch (3300–3500 cm), C-O-C (benzyloxy, 1250 cm), and S-H (2550–2600 cm) .

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer : Stability studies should use buffered solutions (pH 2–12) and thermal analysis (TGA/DSC). The sulfanyl group is prone to oxidation at neutral-to-basic pH, forming disulfide bonds. At pH < 3, protonation of the -SH group reduces reactivity. Storage at -20°C under nitrogen is recommended for long-term stability. Degradation products can be monitored via LC-MS .

Advanced Research Questions

Q. What reaction mechanisms govern the derivatization of this compound for targeted applications?

- Methodological Answer :

- Nucleophilic Substitution : The sulfanyl group can act as a nucleophile. For example, reaction with alkyl halides (e.g., methyl iodide) forms thioethers, requiring polar aprotic solvents (e.g., DMSO) and base (e.g., KCO) .

- Oxidation : Controlled oxidation with HO or I yields disulfide-linked dimers, critical for studying redox-active compounds .

- Electrophilic Aromatic Substitution : The phenolic -OH directs electrophiles (e.g., nitration, halogenation) to specific positions, which can be predicted using DFT calculations .

Q. How can researchers investigate the biological interactions of this compound with enzymes or receptors?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to cysteine proteases or peroxidases. IC values can be determined via dose-response curves .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics with target proteins (e.g., Keap1-Nrf2 interactions) .

- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina, focusing on hydrogen bonds between the sulfanyl group and active-site residues .

Q. What strategies resolve contradictions in solubility and reactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity and substituent effects. For example:

- Solubility : LogP calculations (e.g., using ChemAxon) predict hydrophobicity. Derivatives with polar groups (e.g., -SOH) improve aqueous solubility .

- Reactivity : Hammett plots correlate substituent electronic effects (σ values) with reaction rates. Meta-substituted benzyloxy groups may sterically hinder thiol reactivity compared to para-substituted analogs .

Q. How can computational chemistry guide the design of this compound analogs with enhanced properties?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and redox potentials .

- QSAR Models : Train models using descriptors like molar refractivity and polar surface area to predict bioactivity or toxicity .

- Docking Studies : Screen analogs against protein databases (e.g., PDB) to identify potential therapeutic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.